Saralasin

Overview

Description

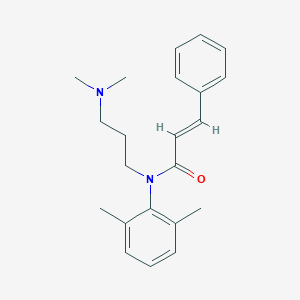

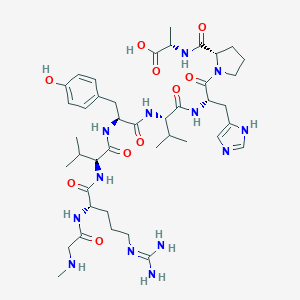

Saralasin is a competitive angiotensin II receptor antagonist with partial agonistic activity. It is a peptide analog of angiotensin II, differing at three sites: sarcosine replaces aspartic acid at position 1, valine replaces isoleucine at position 5, and alanine replaces phenylalanine at position 8 . This compound was historically used to distinguish renovascular hypertension from essential hypertension before its discontinuation in 1984 due to many false-positive and false-negative reports .

Mechanism of Action

Target of Action

Saralasin is a competitive antagonist with partial agonistic activity for the angiotensin II receptor . Angiotensin II receptors are key components of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body.

Mode of Action

The aminopeptide sequence for this compound differs from angiotensin II at three sites :

- At position 1, sarcosine replaces aspartic acid, thereby increasing the affinity for vascular smooth muscle AT II receptors and making this compound resistant to degradation by aminopeptidases .

- At position 5, isoleucine is replaced by valine .

- At position 8, phenylalanine is replaced by alanine, which leads to a smaller stimulatory effect .

These modifications allow this compound to bind to angiotensin II receptors and block their activation by angiotensin II, thereby inhibiting the physiological effects of angiotensin II .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin system . By blocking the angiotensin II receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a decrease in blood pressure and a reduction in fluid volume .

Pharmacokinetics

It is known that this compound is rapidly absorbed and has a high affinity for angiotensin ii receptors

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . By blocking the angiotensin II receptor, this compound inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect the efficacy and stability of this compound . Additionally, physiological conditions such as renal function can also impact the effectiveness of this compound

Biochemical Analysis

Biochemical Properties

Saralasin interacts with angiotensin II receptors, specifically the AT1 receptor . It has a high affinity for these receptors due to the replacement of aspartic acid with sarcosine at position 1 in its aminopeptide sequence . This interaction is competitive, meaning this compound competes with angiotensin II for binding to the receptor .

Cellular Effects

This compound’s primary effect on cells is its ability to block the action of angiotensin II, a hormone that causes vasoconstriction and an increase in blood pressure . By blocking this action, this compound can help to lower blood pressure . It also has partial agonistic activity, meaning it can mimic some of the effects of angiotensin II, but to a lesser degree .

Molecular Mechanism

This compound works by competitively binding to angiotensin II receptors, specifically the AT1 receptor . This prevents angiotensin II from binding to these receptors and exerting its effects, which include vasoconstriction and an increase in blood pressure . This compound’s partial agonistic activity means it can also activate these receptors, but it produces a smaller response than angiotensin II .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause a decrease in blood pressure only when the renin-angiotensin system (RAS) is pre-activated . This suggests that the effects of this compound may change over time depending on the state of the RAS .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . For example, in a study on rainbow trout, a single dose of this compound induced a significant hypertensive response during the initial phase, followed by a significant hypotension .

Metabolic Pathways

As an angiotensin II receptor antagonist, it is likely involved in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .

Transport and Distribution

Given its role as an angiotensin II receptor antagonist, it is likely that it is transported to areas where these receptors are present, such as vascular smooth muscle cells .

Subcellular Localization

As an angiotensin II receptor antagonist, it is likely that it localizes to the cell membrane, where these receptors are typically found .

Preparation Methods

Saralasin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound includes sarcosine, arginine, valine, tyrosine, valine, histidine, proline, and alanine

Chemical Reactions Analysis

Saralasin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can break disulfide bonds, if any, restoring the peptide to its reduced form.

Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Scientific Research Applications

Saralasin has been extensively studied in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Chemistry: this compound is used as a tool to study the structure-activity relationships of angiotensin II receptor antagonists.

Biology: It is used to investigate the role of angiotensin II in various physiological processes, including blood pressure regulation and fluid balance.

Medicine: this compound was used clinically to differentiate between renovascular and essential hypertension.

Industry: Due to its limited use and discontinuation, industrial applications of this compound are minimal.

Comparison with Similar Compounds

Saralasin is unique among angiotensin II receptor antagonists due to its partial agonistic activity and specific amino acid substitutions. Similar compounds include:

Losartan: A non-peptide angiotensin II receptor antagonist with no partial agonistic activity.

Valsartan: Another non-peptide antagonist with a similar mechanism of action but different chemical structure.

Candesartan: A prodrug that is converted to its active form in the body, also lacking partial agonistic activity. This compound’s uniqueness lies in its peptide nature and partial agonistic activity, which distinguishes it from these non-peptide antagonists.

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGWGEPQIUAZME-NXSMLHPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39698-78-7 (acetate, hydrated) | |

| Record name | Saralasin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046549 | |

| Record name | Saralasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

912.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34273-10-4 | |

| Record name | Saralasin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saralasin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saralasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B108272.png)